molecular formula C15H13NO2S B14425330 N-(Methylsulfonyl)phenanthrene 9,10-imine CAS No. 81593-11-5

N-(Methylsulfonyl)phenanthrene 9,10-imine

Cat. No.: B14425330
CAS No.: 81593-11-5
M. Wt: 271.3 g/mol
InChI Key: OBWFTEYMWYDFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methylsulfonyl)phenanthrene 9,10-imine is a compound belonging to the class of imines, which are nitrogen analogues of aldehydes and ketones. This compound features a phenanthrene backbone with a methylsulfonyl group attached to the nitrogen atom at the 9,10-position. Imines are known for their diverse applications in organic synthesis, coordination chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)phenanthrene 9,10-imine typically involves the reaction of a primary amine with an aldehyde or ketone. The process is a condensation reaction where water is eliminated. For this specific compound, the reaction involves phenanthrene-9,10-dione and methylsulfonylamine under acidic conditions to facilitate the formation of the imine bond .

Industrial Production Methods: Industrial production of imines, including this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acid catalysts can be used to speed up the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfonyl)phenanthrene 9,10-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form oximes or nitriles.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products:

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)phenanthrene 9,10-imine involves its ability to coordinate with metal ions through the nitrogen atom of the imine group. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The methylsulfonyl group can also participate in hydrogen bonding, further stabilizing the compound in various environments .

Comparison with Similar Compounds

Uniqueness: N-(Methylsulfonyl)phenanthrene 9,10-imine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric effects. This makes it particularly useful in forming stable metal complexes and in applications requiring precise control over electronic properties .

Properties

CAS No.

81593-11-5

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

1-methylsulfonyl-1a,9b-dihydrophenanthro[9,10-b]azirine

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)16-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)16/h2-9,14-15H,1H3

InChI Key

OBWFTEYMWYDFEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2C1C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.